4-Oxopiperidine-1-carboxamide
Overview
Description
4-Oxopiperidine-1-carboxamide is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Biochemical Pathways
, it’s worth noting that similar compounds, such as those derived from nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH. These components are collectively referred to as NAD(P)(H) and play crucial roles in various biochemical pathways .
Biochemical Analysis
Biochemical Properties
4-Oxopiperidine-1-carboxamide has been synthesized as a curcumin mimic, indicating its potential role in biochemical reactions
Cellular Effects
Some curcumin mimics, including those based on a 4-oxopiperidine structure, have shown anti-proliferative properties . These compounds have demonstrated inhibitory properties against human DNA topoisomerase IIα .
Molecular Mechanism
As a curcumin mimic, it may exert its effects at the molecular level through similar mechanisms as curcumin, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine with phosgene to form 4-oxopiperidine-1-carbonyl chloride, which is then treated with ammonia to yield this compound . Another method involves the amidation of 4-oxopiperidine-1-carboxylic acid with ammonia or an amine under appropriate conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents and solvents. The process is optimized to achieve high yields and purity, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Oxopiperidine-1-carboxamide undergoes several types of chemical reactions, including:
Amidation: The compound can be synthesized through amidation reactions involving carboxylic acids and ammonia or amines.
Reduction: It can be reduced to form corresponding amines under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Amidation: Carboxylic acids, ammonia, or amines, often in the presence of catalysts or coupling agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Amidation: Formation of this compound from carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Oxopiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various piperidine derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
4-Oxopiperidine-1-carboxamide can be compared with other similar compounds, such as:
4-Oxopiperidine-1-carboxylate: A related compound with similar structural features but different functional groups.
Piperidine-1-carboxamide: Another derivative of piperidine with distinct chemical properties.
N-substituted-4-oxo-piperidine-1-carboxamides: These compounds have variations in the substituents attached to the piperidine ring, leading to different biological activities and applications.
Uniqueness: this compound is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-oxopiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBPZASQNKLIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363363 | |
Record name | 4-oxopiperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306976-42-1 | |
Record name | 4-oxopiperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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